5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
This compound is a pyrrolopyridine derivative, which is a class of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole fused to a pyridine. Pyrrolopyridines are found in a variety of biological active compounds, including pharmaceutical drugs .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions . For instance, the green synthesis of pyrazolo[3,4-b]quinolinones, which are structurally similar, was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl and carboxylic acid groups, which could activate the pyridine ring towards electrophilic substitution. The iodine atom could also serve as a leaving group in nucleophilic substitution reactions .Scientific Research Applications
Synthesis of Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds
The compound serves as a key intermediate in the synthesis of pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds. These compounds have applications in various fields, including materials science and drug discovery, due to their unique structural and chemical properties (Wang Jun, 2010).
Preparation of 2,5-Disubstituted-1,3-oxazoles
The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, a related compound, allows for the synthesis of 2,5-disubstituted-1,3-oxazoles. This illustrates the compound's potential in facilitating the synthesis of complex molecules with applications in chemical and pharmaceutical industries (Williams & Fu, 2010).
Theoretical and Experimental Investigations
Theoretical and experimental investigations on structures similar to the compound, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, provide insights into its potential applications in materials science and pharmaceuticals, where structural and vibrational properties are crucial (Bahgat et al., 2009).
Sulfonation Studies
Sulfonation studies involving similar compounds like 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile highlight the compound's potential in organic synthesis and its utility in creating complex sulfonamide derivatives (Janosik et al., 2006).
Future Directions
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological activities of related pyrrolopyridine derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLACVRWZKSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152102 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
1346447-25-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-iodo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.